Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-7-ethoxy-1H-indazole

Suzuki-Miyaura coupling C–C bond formation heterocyclic building blocks

4-Bromo-7-ethoxy-1H-indazole is a uniquely differentiated indazole scaffold that combines a C4-bromo cross-coupling handle with a C7-ethoxy solubility-modulating group—a dual activation pattern absent in monosubstituted analogs like 4-bromo-1H-indazole or 7-ethoxy-1H-indazole. This enables sequential, site-selective orthogonal reactions for rapid 4,7-disubstituted library generation without additional protection/deprotection steps. Serves as a direct precursor to 4-aryl-7-ethoxyindazole kinase inhibitor motifs targeting HPK1, PLK4, and Aurora kinases. Extends the validated nNOS inhibitor pharmacophore of 4-bromoindazole, offering potential isoform selectivity improvements. Procure this high-purity building block to accelerate your hit-to-lead SAR campaigns with a scaffold designed for efficient late-stage diversification.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 1351668-22-8
Cat. No. B3233181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-ethoxy-1H-indazole
CAS1351668-22-8
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=C(C=C1)Br)C=NN2
InChIInChI=1S/C9H9BrN2O/c1-2-13-8-4-3-7(10)6-5-11-12-9(6)8/h3-5H,2H2,1H3,(H,11,12)
InChIKeyVGLUQJYMFHLDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-ethoxy-1H-indazole (CAS 1351668-22-8): Technical Baseline for a Strategic Indazole Building Block


4-Bromo-7-ethoxy-1H-indazole (CAS 1351668-22-8) is a heterocyclic building block consisting of an indazole core with a bromine atom at the C4 position and an ethoxy group at the C7 position . This substitution pattern renders it a versatile intermediate for scaffold-oriented medicinal chemistry and chemical biology. Indazole-based structures exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects [1]. The combination of a C4-bromo handle—enabling cross-coupling chemistry—and a C7-ethoxy group—modulating solubility and electronic properties—makes this compound particularly valuable for late-stage functionalization during structure-activity relationship (SAR) exploration.

Why 4-Bromo-7-ethoxy-1H-indazole Cannot Be Replaced by Simple Indazole Analogs for Advanced Synthesis


Indazole building blocks with alternative substitution patterns, such as 4-bromo-1H-indazole (CAS 186407-74-9) or 7-ethoxy-1H-indazole (CAS 351210-08-7), lack the dual functional handles required for sequential, site-selective elaboration . The presence of a sole reactive bromine at C4 in 4-bromo-1H-indazole leaves the C7 position unfunctionalized, while 7-ethoxy-1H-indazole lacks the cross-coupling functionality entirely. In contrast, 4-bromo-7-ethoxy-1H-indazole combines a latent electrophilic site (C4-Br) with a solubility-enhancing ethoxy group whose electronic influence can direct regioselective C7- or C5-functionalization [1]. This dual activation is crucial for generating diverse compound libraries via sequential orthogonal reactions, which is unachievable with monosubstituted analogs without additional protection/deprotection steps.

Quantitative Evidence Guide: Differentiating 4-Bromo-7-ethoxy-1H-indazole from Close Analogs


Dual Reactivity: C4-Br Suzuki Coupling Efficiency vs. 7-Ethoxy-1H-indazole

The bromine at C4 of 4-bromo-7-ethoxy-1H-indazole serves as an efficient handle for palladium-catalyzed Suzuki-Miyaura cross-couplings. In contrast, 7-ethoxy-1H-indazole lacks a halogen atom and therefore cannot participate in this fundamental C–C bond-forming reaction without prior functionalization . While direct yield data for 4-bromo-7-ethoxy-1H-indazole itself are sparse in primary literature, analogous 4-bromoindazole systems consistently achieve >80% yield under standard Suzuki conditions (e.g., PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90°C) .

Suzuki-Miyaura coupling C–C bond formation heterocyclic building blocks

Regioselective C7 Bromination Methodology: Enabling 4,7-Disubstituted Indazoles

The synthesis of 4-bromo-7-ethoxy-1H-indazole can be achieved via regioselective C7 bromination of 4-substituted NH-free indazoles, a methodology validated by Boujdi et al. For 4-substituted indazole substrates, C7 mono-bromination yields typically range from 77% to 88% (e.g., N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide gave 84% yield) [1]. This methodology enables site-selective installation of bromine at C7, which is critical for sequential orthogonal reactivity: the C4 ethoxy/amido group directs C7 halogenation, and the resulting C7-bromo handle can subsequently undergo Suzuki-Miyaura coupling to provide 7-aryl-4-substituted indazoles in moderate to good yields (62–78% depending on the boronic acid) [1].

C–H functionalization regioselective halogenation indazole synthesis

Physicochemical Property Comparison: Calculated LogP and Solubility Differentiation

Calculated physicochemical properties differentiate 4-bromo-7-ethoxy-1H-indazole from 4-bromo-1H-indazole (no ethoxy group) and 7-ethoxy-1H-indazole (no bromine). The target compound has a calculated LogP of 3.30, compared to 2.47 for 4-bromo-1H-indazole and 1.85 for 7-ethoxy-1H-indazole . The intermediate LogP of 4-bromo-7-ethoxy-1H-indazole reflects a balance between the lipophilic bromine and the moderately polar ethoxy group, placing it in a favorable range for oral bioavailability (Lipinski's rule: LogP <5) while maintaining sufficient hydrophobicity for protein binding site interactions.

Lipophilicity drug-likeness calculated physicochemical properties

Vendor Purity Benchmarking: 97% vs. 95% Threshold for 4-Bromoindazole Building Blocks

Commercially available 4-bromo-7-ethoxy-1H-indazole from Leyan (product code 1265743) is specified at 97% purity . In comparison, the simpler 4-bromo-1H-indazole is widely available at 95–99% purity depending on the supplier (e.g., AKSci J20232 at 99% GC; other vendors at 95%) . The 97% specification is relevant because many Suzuki-Miyaura coupling protocols recommend building blocks of ≥97% purity to minimize side reactions and ensure reproducible catalytic turnover.

Purity analysis procurement specification quality control

Where 4-Bromo-7-ethoxy-1H-indazole Provides the Strongest Research and Procurement Value


Sequential Orthogonal Library Synthesis via C4-Suzuki then C7-Derivatization

The combination of a C4-Br handle for Suzuki-Miyaura coupling and a C7-ethoxy group that can be cleaved or further functionalized (e.g., via demethylation/alkylation) enables the generation of diverse 4,7-disubstituted indazole libraries. The C7-ethoxy group also provides a spectroscopic handle (¹H NMR, LC-MS) for reaction monitoring, as established by the C7 bromination methodology [1]. This sequential approach is highly valued in medicinal chemistry hit-to-lead campaigns where rapid exploration of both the C4-aryl and C7-substituent vectors is required.

Kinase Inhibitor Scaffold Elaboration Targeting the Hinge-Binding Region

Indazole cores are prevalent hinge-binders in kinase inhibitors due to their ability to form donor-acceptor hydrogen bonds with the kinase backbone [1]. 4-Bromo-7-ethoxy-1H-indazole serves as a direct precursor for synthesizing 4-aryl-7-ethoxyindazoles via Suzuki coupling—a motif found in multiple kinase inhibitor patents, including those targeting HPK1, PLK4, and Aurora kinases [2]. The ethoxy group at C7 can probe the solvent-exposed region of the kinase active site, while the C4-aryl group engages the hydrophobic pocket adjacent to the hinge.

nNOS Inhibitor Development Building on Established 4-Bromoindazole SAR

4-Bromo-1H-indazole is a documented inhibitor of neuronal nitric oxide synthase (nNOS) with potency approaching that of 7-nitroindazole (7-NI), the reference compound [1]. 4-Bromo-7-ethoxy-1H-indazole extends this validated pharmacophore by adding a C7-ethoxy substituent, which may offer improved isoform selectivity (nNOS vs. eNOS/iNOS) or physicochemical properties compared to the unsubstituted 4-bromoindazole. This compound is thus a logical starting point for nNOS SAR studies aimed at developing antinociceptive agents with reduced cardiovascular liabilities.

Antibacterial FtsZ Inhibitor Lead Generation via 4-Bromoindazole Derivatization

4-Bromo-1H-indazole derivatives have demonstrated antibacterial activity through FtsZ inhibition, with certain compounds showing 256-fold greater potency than 3-methoxybenzamide against penicillin-resistant Staphylococcus aureus [1]. 4-Bromo-7-ethoxy-1H-indazole provides a scaffold for further elaborating this chemotype, where the C7-ethoxy group may modulate bacterial cell permeability or target engagement. This application is particularly relevant for researchers addressing antimicrobial resistance by targeting the bacterial cell division machinery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-ethoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.